2,3,3',4',5,6-Hexahydro-1'H-spiro[pyran-4,2'-quinoline]

Catalog No.
S16159609
CAS No.
M.F
C13H17NO
M. Wt
203.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,3',4',5,6-Hexahydro-1'H-spiro[pyran-4,2'-quino...

Product Name

2,3,3',4',5,6-Hexahydro-1'H-spiro[pyran-4,2'-quinoline]

IUPAC Name

spiro[3,4-dihydro-1H-quinoline-2,4'-oxane]

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C13H17NO/c1-2-4-12-11(3-1)5-6-13(14-12)7-9-15-10-8-13/h1-4,14H,5-10H2

InChI Key

LSYMWWKEAYTESP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCOCC2)NC3=CC=CC=C31

2,3,3',4',5,6-Hexahydro-1'H-spiro[pyran-4,2'-quinoline] is a complex organic compound characterized by a unique spiro structure that combines a pyran and a quinoline moiety. This compound exhibits significant structural diversity due to its multiple stereocenters and the presence of nitrogen in the quinoline ring, which contributes to its potential biological activities. The molecular formula for this compound is C14H16N2OC_{14}H_{16}N_2O, and it has been studied for its various pharmacological properties.

The chemical reactivity of 2,3,3',4',5,6-Hexahydro-1'H-spiro[pyran-4,2'-quinoline] can be attributed to the functional groups present in its structure. The compound can undergo several types of reactions, including:

  • Nucleophilic substitutions: The nitrogen atom in the quinoline ring can act as a nucleophile in various substitution reactions.
  • Electrophilic aromatic substitutions: The aromatic nature of the quinoline allows for electrophilic attacks at various positions.
  • Reduction reactions: The presence of double bonds in the structure provides sites for reduction.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Research indicates that 2,3,3',4',5,6-Hexahydro-1'H-spiro[pyran-4,2'-quinoline] possesses notable biological activities. It has been evaluated for:

  • Antimicrobial properties: Studies have shown that derivatives of this compound exhibit antibacterial activity against various strains of bacteria such as Staphylococcus epidermidis and Salmonella typhi .
  • Antifungal activity: Some derivatives have also demonstrated effectiveness against fungi like Aspergillus niger and Candida albicans .
  • Cytotoxic effects: Preliminary investigations suggest potential cytotoxicity against certain cancer cell lines.

The biological activities are primarily attributed to the spiro structure and the presence of nitrogen-containing heterocycles.

The synthesis of 2,3,3',4',5,6-Hexahydro-1'H-spiro[pyran-4,2'-quinoline] typically involves multi-step synthetic pathways. Common methods include:

  • Cyclization reactions: Key steps often involve cyclization of suitable precursors under acidic or basic conditions to form the spiro structure.
  • Condensation reactions: The formation of the quinoline moiety frequently involves condensation between an amine and a carbonyl compound.
  • Functional group modifications: Post-synthesis modifications may include reductions or substitutions to enhance biological activity.

These methods allow for the generation of various analogs with tailored properties .

The applications of 2,3,3',4',5,6-Hexahydro-1'H-spiro[pyran-4,2'-quinoline] span several fields:

  • Pharmaceuticals: Due to its antimicrobial and cytotoxic properties, it is explored as a potential lead compound for new antibiotics or anticancer agents.
  • Agriculture: Compounds with similar structures are investigated for their potential use as agrochemicals.
  • Material Science: The unique structural features may also lend themselves to applications in developing novel materials with specific functional properties.

Interaction studies involving 2,3,3',4',5,6-Hexahydro-1'H-spiro[pyran-4,2'-quinoline] focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding how modifications to the compound's structure affect its biological activity. Techniques used include:

  • Molecular docking studies: To predict how well the compound binds to specific targets.
  • In vitro assays: To evaluate the efficacy and potency against various pathogens or cell lines.

Such studies provide insights into optimizing the compound for therapeutic use.

Several compounds share structural similarities with 2,3,3',4',5,6-Hexahydro-1'H-spiro[pyran-4,2'-quinoline]. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
1',2,3,4',5,6-Hexahydro-3'H-spiro[pyran-4,2'-quinoxaline]Contains a quinoxaline instead of quinolineExhibits different antimicrobial profiles
6'-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]Indoline ring systemPotentially different pharmacological activities
7'-Fluoro-2,2',3,4',5,6-Hexahydro-1'H-spiro[pyran-4,3'-quinoline]Fluorine substitution enhances lipophilicityImproved bioavailability in drug formulations

These compounds illustrate variations in biological activity and chemical reactivity based on structural modifications. The unique spiro configuration of 2,3,3',4',5,6-Hexahydro-1'H-spiro[pyran-4,2'-quinoline] contributes significantly to its distinct properties compared to these analogs.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

203.131014166 g/mol

Monoisotopic Mass

203.131014166 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-15

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